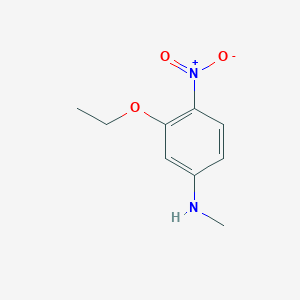

3-ethoxy-N-methyl-4-nitroaniline

Übersicht

Beschreibung

3-ethoxy-N-methyl-4-nitroaniline is a compound that contains 26 bonds in total, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 nitro group . It is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .

Synthesis Analysis

N-Methyl-4-nitroaniline (MNA) is used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials . The synthesis of 3-ethoxy-N-methyl-4-nitroaniline is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular structure of 3-ethoxy-N-methyl-4-nitroaniline includes a six-membered ring, a secondary aromatic amine, and an aromatic nitro group . More detailed structural analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis in Pharmaceutical Formulations

3-ethoxy-N-methyl-4-nitroaniline and related compounds like 2-methyl-4-nitroaniline have been employed in spectrophotometric analyses. For example, Teixeira et al. (2011) explored the use of nitroanilines, including 2-methyl-4-nitroaniline, as spectrophotometric reagents for determining ethinylestradiol in pharmaceutical formulations. This process involved measuring the absorbance of the reaction product formed by the coupling of diazotized nitroaniline with ethinylestradiol, demonstrating the potential for using similar compounds in analytical chemistry applications (Teixeira et al., 2011).

Nitration Studies in Organic Chemistry

Hertog et al. (2010) investigated the nitration of derivatives of pyridine-N-oxide, which included compounds with ethoxy groups. They found that the nitration process was not significantly influenced by the presence of ethoxy or methyl groups in the molecule. This research highlights the relevance of studying the behavior of compounds like 3-ethoxy-N-methyl-4-nitroaniline in organic synthesis and reaction mechanisms (Hertog, Kolder, & Combe, 2010).

Molecularly Imprinted Fluorescent Sensing

Xie et al. (2020) developed a molecularly imprinted fluorescent sensor for detecting 4-nitroaniline, a compound structurally similar to 3-ethoxy-N-methyl-4-nitroaniline. This sensor utilized a fluorescent poly(ionic liquid) for sensitive and selective detection of 4-nitroaniline in water, demonstrating the feasibility of using similar compounds in environmental monitoring and pollution detection (Xie et al., 2020).

Synthesis of Novel Compounds

Research by Yin Dulin (2007) involved the synthesis of a compound structurally related to 3-ethoxy-N-methyl-4-nitroaniline, namely 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester. This work contributes to the broader field of organic synthesis, where derivatives of nitroanilines are used to create new chemical entities with potential applications in various fields (Yin Dulin, 2007).

Phase Diagram Studies in Material Science

A study by Trache et al. (2013) on the phase diagrams of mixtures including N-ethyl-4-nitroaniline, a compound similar to 3-ethoxy-N-methyl-4-nitroaniline, showcases the relevance of such compounds in material science. They used differential scanning calorimetry to investigate the solid-liquid phase diagrams, aiding in understanding the thermal behavior of these materials (Trache, Khimeche, Benelmir, & Dahmani, 2013).

Eigenschaften

IUPAC Name |

3-ethoxy-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9-6-7(10-2)4-5-8(9)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAINZLPPLCASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-N-methyl-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)

![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)

![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)

![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)

![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)